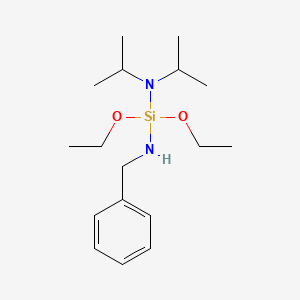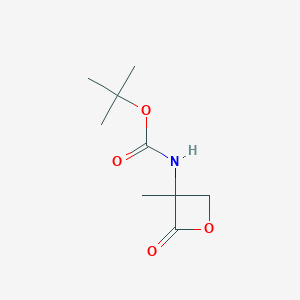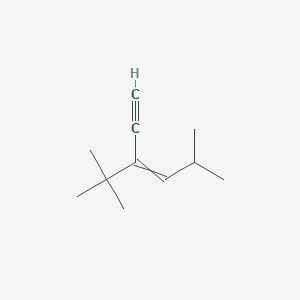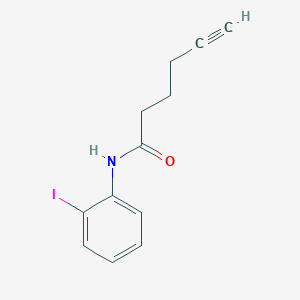
8-(2,2,2-Trifluoroacetamido)octanoyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(2,2,2-Trifluoroacetamido)octanoyl chloride is a chemical compound with the molecular formula C10H15ClF3NO2. It is an acyl chloride derivative that contains a trifluoroacetamido group attached to an octanoyl chloride backbone. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-(2,2,2-Trifluoroacetamido)octanoyl chloride typically involves the reaction of octanoyl chloride with 2,2,2-trifluoroacetamide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions may include the use of solvents such as dichloromethane or chloroform, and the reaction is often conducted at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity, and may include additional purification steps such as distillation or recrystallization .
Análisis De Reacciones Químicas
Types of Reactions
8-(2,2,2-Trifluoroacetamido)octanoyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted products.
Hydrolysis: It can hydrolyze in the presence of water to form the corresponding carboxylic acid and hydrochloric acid.
Condensation Reactions: It can participate in condensation reactions to form amides or esters
Common Reagents and Conditions
Common reagents used in reactions with this compound include amines, alcohols, and water. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .
Major Products Formed
The major products formed from reactions with this compound include substituted amides, esters, and carboxylic acids .
Aplicaciones Científicas De Investigación
8-(2,2,2-Trifluoroacetamido)octanoyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds.
Biology: It can be used in the modification of biomolecules for research purposes.
Industry: It is used in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 8-(2,2,2-Trifluoroacetamido)octanoyl chloride involves its reactivity as an acyl chloride. It can react with nucleophiles to form acylated products. The trifluoroacetamido group can influence the reactivity and stability of the compound, making it useful in various chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Octanoyl chloride: A simpler acyl chloride without the trifluoroacetamido group.
2,2,2-Trifluoroacetamide: Contains the trifluoroacetamido group but lacks the octanoyl chloride backbone
Uniqueness
8-(2,2,2-Trifluoroacetamido)octanoyl chloride is unique due to the presence of both the trifluoroacetamido group and the octanoyl chloride backbone. This combination imparts distinct reactivity and properties, making it valuable in specific chemical and industrial applications .
Propiedades
Número CAS |
847278-41-5 |
|---|---|
Fórmula molecular |
C10H15ClF3NO2 |
Peso molecular |
273.68 g/mol |
Nombre IUPAC |
8-[(2,2,2-trifluoroacetyl)amino]octanoyl chloride |
InChI |
InChI=1S/C10H15ClF3NO2/c11-8(16)6-4-2-1-3-5-7-15-9(17)10(12,13)14/h1-7H2,(H,15,17) |
Clave InChI |
KKKZFOCDPLJCRB-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(=O)Cl)CCCNC(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}-2-methylpropanamide](/img/structure/B14194661.png)
![2,2'-(1,4-Phenylene)bis[5-(2,3,4-trimethylphenyl)-1,3-oxazole]](/img/structure/B14194674.png)
![{2-[(But-3-en-1-yl)oxy]phenyl}(2-methoxyphenyl)methanone](/img/structure/B14194675.png)


![4-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(3,4,5-trichlorophenyl)butanamide](/img/structure/B14194689.png)
![1-[4-(Trifluoroacetyl)phenyl]-1,4-diazepan-5-one](/img/structure/B14194705.png)



![3-{4-[(3-Cyanophenyl)methyl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B14194732.png)


